molecular formula C15H12ClN3O5 B11015424 N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide

Cat. No.: B11015424
M. Wt: 349.72 g/mol
InChI Key: YTRPYZFLJDUJND-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methyl group, and two nitro groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 2-methyl-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of N-(3-azido-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide.

    Reduction: Formation of N-(3-chloro-2-methylphenyl)-2-methyl-3,5-diaminobenzamide.

    Oxidation: Formation of N-(3-chloro-2-methylphenyl)-2-carboxy-3,5-dinitrobenzamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups can also influence the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C15H12ClN3O5

Molecular Weight

349.72 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12ClN3O5/c1-8-11(6-10(18(21)22)7-14(8)19(23)24)15(20)17-13-5-3-4-12(16)9(13)2/h3-7H,1-2H3,(H,17,20)

InChI Key

YTRPYZFLJDUJND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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